(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone
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Overview
Description
The compound (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is a complex organic molecule featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a tolyl group
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1,2,4-oxadiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecule it interacts with .
Cellular Effects
Other 1,2,4-oxadiazole derivatives have been found to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other 1,2,4-oxadiazole derivatives have been found to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Other 1,2,4-oxadiazole derivatives have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other 1,2,4-oxadiazole derivatives have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux and metabolite levels .
Transport and Distribution
Other 1,2,4-oxadiazole derivatives have been found to interact with various transporters and binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Other 1,2,4-oxadiazole derivatives have been found to localize to specific compartments or organelles, depending on their specific structure and the presence of targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions. For instance, the reaction between an amidoxime and an acid chloride in the presence of a base like triethylamine can yield the oxadiazole ring.
Attachment of the pyrrolidine ring: The oxadiazole intermediate can then be reacted with a pyrrolidine derivative. This step often involves nucleophilic substitution reactions where the pyrrolidine nitrogen attacks an electrophilic carbon on the oxadiazole ring.
Introduction of the tolyl group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione also show significant biological activity and are used in drug design.
Tolyl derivatives: Compounds containing the tolyl group, such as tolyl sulfonamides, are known for their pharmacological properties.
Uniqueness
The uniqueness of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone lies in its combination of these three functional groups, which imparts a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets and the potential for developing multifunctional therapeutic agents.
Properties
IUPAC Name |
(2-methylphenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20(24)23-12-11-16(13-23)18-21-19(25-22-18)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBBKBZQMMPYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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